![molecular formula C18H16N4O3 B2558685 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034521-97-4](/img/structure/B2558685.png)
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re interested in is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a dioxole ring. These types of compounds are often used in medicinal chemistry due to their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR) .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Typically, these properties are determined using techniques like FTIR, 1H NMR, and elemental microanalysis .Applications De Recherche Scientifique
- The compound was designed as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 is a therapeutic target for various malignancies, including triple-negative breast cancer .
- Researchers synthesized this compound using a three-step procedure, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution. Its inhibitory potency was evaluated against selected kinases harboring a rare cysteine in the hinge region .
- Molecular simulation studies justified the potent in vitro antipromastigote activity of this compound. It exhibited a desirable fitting pattern in the active site of LmPTR1, a potential target for treating leishmaniasis .
- Preliminary structure-activity relationship analysis revealed that the antifungal activity of synthesized compounds decreased when the methyl group at N-1 of the pyrazole ring was replaced by a phenyl group. This suggests potential antifungal applications .
- Among different derivatives, certain compounds containing the N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl} moiety demonstrated good antimicrobial potential .
- Researchers designed and synthesized novel substituted-N-{[6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl]benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Protein Kinase Inhibition
Antileishmanial Activity
Antifungal Properties
Antimicrobial Potential
Anti-Tubercular Agents
Propriétés
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-10-14(9-21-22)15-4-2-12(7-19-15)8-20-18(23)13-3-5-16-17(6-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLAGAFGWCJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.